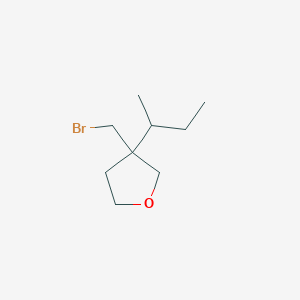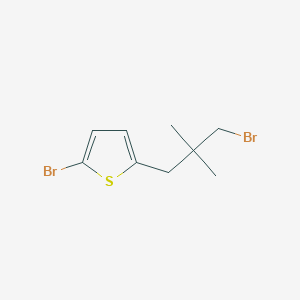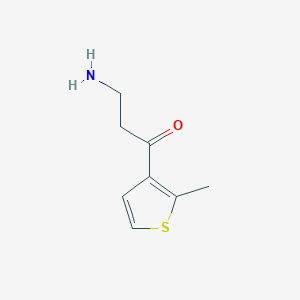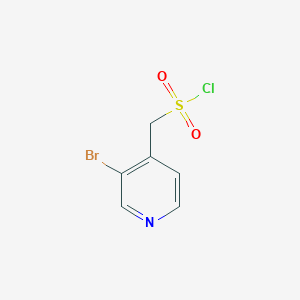
(3-Bromopyridin-4-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromopyridin-4-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C₆H₅BrClNO₂S and a molecular weight of 270.53 g/mol . It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopyridin-4-yl)methanesulfonyl chloride typically involves the reaction of 3-bromopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-Bromopyridine+Methanesulfonyl chloride→(3-Bromopyridin-4-yl)methanesulfonyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromopyridin-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The bromine atom can be involved in oxidation or reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. The reactions are usually performed in the presence of a base such as potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
(3-Bromopyridin-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (3-Bromopyridin-4-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products. The bromine atom can also participate in various reactions, further expanding the compound’s reactivity profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Bromopyridin-3-yl)methanesulfonyl chloride
- (3-Chloropyridin-4-yl)methanesulfonyl chloride
- (3-Bromopyridin-2-yl)methanesulfonyl chloride
Uniqueness
(3-Bromopyridin-4-yl)methanesulfonyl chloride is unique due to the specific positioning of the bromine and sulfonyl chloride groups on the pyridine ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of various complex molecules.
Eigenschaften
Molekularformel |
C6H5BrClNO2S |
|---|---|
Molekulargewicht |
270.53 g/mol |
IUPAC-Name |
(3-bromopyridin-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H5BrClNO2S/c7-6-3-9-2-1-5(6)4-12(8,10)11/h1-3H,4H2 |
InChI-Schlüssel |
MDKMXTHQGIDLBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1CS(=O)(=O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13194516.png)
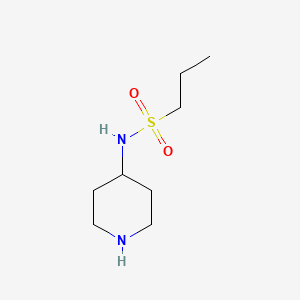
![2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B13194539.png)
![Methyl [(2-ethylbutyl)amino]acetate](/img/structure/B13194547.png)
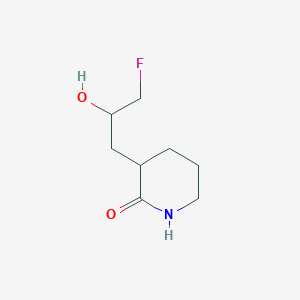
![3-[(4-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13194557.png)

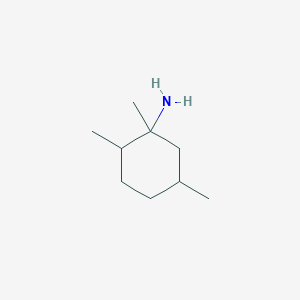
![2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13194571.png)

